Dicyclopropyl ketone

Description

The exact mass of the compound Dicyclopropylmethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49148. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dicyclopropyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclopropyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dicyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPUHAHGLJKIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149910 | |

| Record name | Dicyclopropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-37-5 | |

| Record name | Dicyclopropyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopropylketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopropyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPROPYLKETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ92KB360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dicyclopropyl Ketone (CAS 1121-37-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

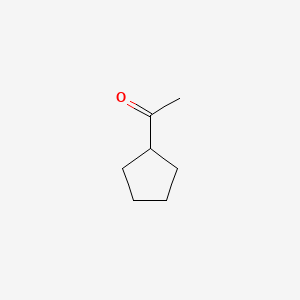

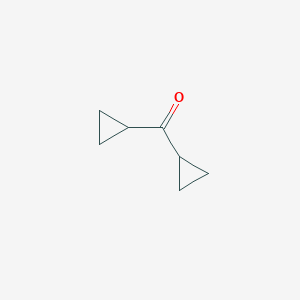

Dicyclopropyl ketone (CAS 1121-37-5), also known as dicyclopropylmethanone, is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery.[1] Its unique structural motif, featuring a central carbonyl group flanked by two cyclopropyl (B3062369) rings, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide range of compounds, including pharmaceutical agents.[2] This technical guide provides an in-depth overview of the chemical properties, spectroscopic data, synthesis, and key applications of dicyclopropyl ketone, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

Dicyclopropyl ketone is a clear, colorless to pale yellow liquid with a characteristic odor.[1][3] It is soluble in water and many organic solvents.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Dicyclopropyl Ketone

| Property | Value | Reference(s) |

| CAS Number | 1121-37-5 | [1] |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [5] |

| Appearance | Clear colorless to very faint yellow liquid | [3][4] |

| Boiling Point | 160-162 °C | [4] |

| Density | 0.977 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.467 | [4] |

| Flash Point | 39 °C | [5] |

| Water Solubility | Soluble | [4] |

| Stability | Stable under normal temperatures and pressures | [3] |

Spectroscopic Data

The structural characterization of dicyclopropyl ketone is well-established through various spectroscopic techniques. The key data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of Dicyclopropyl Ketone (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.90 - 1.80 | m | 2H | CH (cyclopropyl) |

| 1.10 - 1.00 | m | 4H | CH₂ (cyclopropyl) |

| 0.95 - 0.85 | m | 4H | CH₂ (cyclopropyl) |

Table 3: ¹³C NMR Spectral Data of Dicyclopropyl Ketone (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 210.0 | C=O (ketone) |

| 17.5 | CH (cyclopropyl) |

| 11.0 | CH₂ (cyclopropyl) |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks of Dicyclopropyl Ketone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (cyclopropyl) |

| 1690 | Strong | C=O stretch (ketone) |

| 1450 | Medium | CH₂ scissoring |

| 1020 | Strong | C-C stretch (cyclopropyl ring) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of dicyclopropyl ketone shows a molecular ion peak and characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry Data for Dicyclopropyl Ketone

| m/z | Relative Intensity (%) | Assignment |

| 110 | 25 | [M]⁺ |

| 69 | 100 | [M - C₃H₅]⁺ (loss of cyclopropyl radical) |

| 41 | 80 | [C₃H₅]⁺ (cyclopropyl cation) |

Synthesis of Dicyclopropyl Ketone

A common and efficient method for the preparation of dicyclopropyl ketone is through the intramolecular cyclization of 1,7-dichloro-4-heptanone in the presence of a strong base.

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

Materials:

-

1,7-dichloro-4-heptanone

-

20% Sodium hydroxide (B78521) solution

-

Ether

-

Anhydrous potassium carbonate

-

Steam distillation apparatus

-

Separatory funnel

-

Standard glassware for reflux and extraction

Procedure:

-

A mixture of 1,7-dichloro-4-heptanone (0.9 mole) and 600 mL of 20% sodium hydroxide solution is placed in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.[4]

-

The mixture is refluxed with vigorous stirring for 30 minutes.[4]

-

Following reflux, the product is isolated by steam distillation. Distillation is continued until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[4]

-

The distillate is saturated with anhydrous potassium carbonate to facilitate the separation of the organic layer.[4]

-

The upper organic layer is separated, and the aqueous layer is extracted once with ether.[4]

-

The combined organic layers are dried over anhydrous potassium carbonate.[4]

-

The ether is removed by distillation, and the remaining dicyclopropyl ketone is purified by vacuum distillation to yield the final product.[4]

Applications in Drug Development

Dicyclopropyl ketone serves as a crucial starting material for the synthesis of various pharmaceutical compounds, particularly those targeting histamine (B1213489) and nicotinic receptors.[6][7]

Precursor to Histamine H₂ Receptor Agonists

Dicyclopropyl ketone is utilized in the synthesis of potent and selective agonists of the histamine H₂ receptor.[6][7] These compounds are of interest for their potential therapeutic applications in conditions where modulation of the histamine system is desired. One such class of compounds is the dimeric carbamoylguanidine-type histamine H₂ receptor ligands.[8]

Table 6: Biological Activity of a Dimeric Carbamoylguanidine-type H₂ Receptor Agonist

| Compound | Receptor | Assay | Potency (EC₅₀) | Reference |

| Dimeric Carbamoylguanidine Derivative | Human H₂R | [³⁵S]GTPγS | ~2500x more potent than histamine | [8] |

Precursor to Nicotinic Receptor Ligands

Dicyclopropyl ketone is also employed in the preparation of chemical space analogs of compounds with nicotinic receptor activity, such as PNU-282,987 and SSR180711.[6][7] Nicotinic acetylcholine (B1216132) receptors (nAChRs) are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery.

Signaling Pathways and Experimental Workflows

The therapeutic effects of drugs derived from dicyclopropyl ketone are mediated through their interaction with specific cellular signaling pathways. For instance, dicyclopropyl ketone is a precursor to the antihypertensive drug Rilmenidine, which acts on I₁-imidazoline receptors.

I₁-Imidazoline Receptor Signaling Pathway

Activation of the I₁-imidazoline receptor by ligands such as Rilmenidine initiates a signaling cascade that is distinct from the classical G-protein coupled receptor pathways. This pathway involves the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.

Caption: I₁-Imidazoline Receptor Signaling Pathway.

Experimental Workflow: Structure-Activity Relationship (SAR) Studies

Dicyclopropyl ketone and its derivatives are ideal scaffolds for structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions. A typical workflow for such a study is outlined below.

Caption: Experimental Workflow for SAR Studies.

Safety and Handling

Dicyclopropyl ketone is a flammable liquid and should be handled with appropriate safety precautions.[9] It may cause skin and eye irritation.[3] Store in a cool, dry, well-ventilated area away from sources of ignition.[3] Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

Dicyclopropyl ketone is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its unique chemical structure allows for the creation of diverse molecular architectures, leading to the discovery of novel ligands for important drug targets such as histamine and nicotinic receptors. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists in the field of drug development.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. rsc.org [rsc.org]

- 3. Solved 10. The mass spectra of diisopropyl ketone and | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. chegg.com [chegg.com]

- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]

- 8. Dimeric carbamoylguanidine-type histamine H2 receptor ligands: A new class of potent and selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Dicyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropyl ketone (DCPK), a symmetrically substituted ketone featuring two cyclopropane (B1198618) rings, is a versatile building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the strained three-membered rings, impart distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the core chemical and physical properties of dicyclopropyl ketone, detailed experimental protocols for its synthesis, and an analysis of its characteristic spectroscopic data. Furthermore, it visualizes key synthetic and reactive pathways, offering a technical resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

Dicyclopropyl ketone is typically a clear, colorless to pale yellow liquid with a characteristic odor.[1][2] Its stability under normal conditions allows for convenient storage, though it should be kept away from heat and ignition sources in a well-ventilated area.[3]

Identification and General Properties

The fundamental identifiers and properties of dicyclopropyl ketone are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| IUPAC Name | Dicyclopropylmethanone | [4] |

| Synonyms | Cyclopropyl (B3062369) ketone, Dicyclopropylmethanone | [5][6] |

| CAS Number | 1121-37-5 | [5][6] |

| Molecular Formula | C₇H₁₀O | [4] |

| Molecular Weight | 110.15 g/mol | [4] |

| Appearance | Clear colorless to very faint yellow liquid | [5] |

| Stability | Stable under normal temperatures and pressures | [5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatibles | [3] |

Physical and Thermodynamic Properties

Quantitative physical data is crucial for process chemistry, reaction design, and purification. The following table collates the key physical and thermodynamic properties of dicyclopropyl ketone.

| Property | Value | Reference(s) |

| Boiling Point | 160-162 °C (at 760 mmHg) | [6] |

| 72-74 °C (at 33 mmHg) | [7] | |

| 69 °C (at 20 mmHg) | [8] | |

| Melting Point | Not available (liquid at room temperature) | |

| Density | 0.977 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.467 | [6] |

| Solubility | Soluble in water | [5] |

| Flash Point | 39 °C (102.2 °F) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of dicyclopropyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

¹³C NMR: The carbonyl carbon signal appears significantly downfield, which is characteristic of ketones.[9] The cyclopropyl carbons exhibit shifts in a range that is distinct from typical aliphatic carbons.[10][11]

| Carbon Atom | Typical Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~205-220 |

| Methine (α-CH) | ~15-25 |

| Methylene (B1212753) (-CH₂-) | ~10-15 |

¹H NMR: The spectrum is characterized by multiplets in the upfield region corresponding to the methine and methylene protons of the cyclopropyl rings.

| Proton | Typical Chemical Shift (δ) ppm | Multiplicity |

| Methine (α-CH) | ~1.8 - 2.2 | Multiplet |

| Methylene (-CH₂-) | ~0.8 - 1.2 | Multiplet |

Infrared (IR) Spectroscopy

The IR spectrum of dicyclopropyl ketone is dominated by a strong absorption band corresponding to the carbonyl group stretch.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Reference(s) |

| C=O Stretch | ~1715 | Strong | [12][13] |

| C-H Stretch (sp³) | ~2850-3000 | Medium | [12] |

| C-H Stretch (cyclopropyl) | ~3000-3100 | Medium | |

| C-C-C Stretch | ~1100-1230 | Medium | [14][15] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of dicyclopropyl ketone shows a distinct fragmentation pattern characteristic of ketones. The primary fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and one of the cyclopropyl rings.[3][16][17]

| m/z | Proposed Fragment | Pathway |

| 110 | [M]⁺ (Molecular Ion) | - |

| 69 | [C₄H₅O]⁺ (Cyclopropylacylium ion) | α-cleavage |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) | Loss of CO from 69 |

Chemical Reactivity and Applications

The unique reactivity of dicyclopropyl ketone is primarily driven by the high ring strain of the cyclopropyl groups, which can participate in various ring-opening reactions.[18]

-

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, dicyclopropylmethanol, using standard reducing agents like sodium borohydride.[19]

-

Oxidation: While the ketone itself is relatively stable to oxidation, harsh conditions can lead to cleavage of the cyclopropyl rings.

-

Ring-Opening Reactions: Under acidic conditions or with certain transition metal catalysts, the cyclopropane rings can open, leading to the formation of larger ring systems or linear chains. This reactivity is harnessed in cycloaddition reactions.[1][2][20][21]

The primary application of dicyclopropyl ketone in drug development is as a key intermediate. Its rigid structure and reactive handles allow for the efficient construction of more complex molecular scaffolds.[5][6] Notably, it is used in the synthesis of:

-

Histamine H2 Receptor Agonists: These compounds are investigated for their potential in regulating gastric acid secretion and other physiological processes.[6]

-

Nicotinic Receptor Activity Modulators: Analogs of compounds like PNU-282,987 and SSR180711, which show activity at nicotinic acetylcholine (B1216132) receptors, have been prepared using dicyclopropyl ketone. These are of interest for neurological disorders.[6]

Experimental Protocols

Synthesis of Dicyclopropyl Ketone

Two common methods for the synthesis of dicyclopropyl ketone are detailed below.

This method involves an intramolecular cyclization of a dihalogenated ketone.

Materials:

-

1,7-dichloro-4-heptanone (165 g, 0.9 mole)

-

20% Sodium hydroxide (B78521) solution (600 mL)

-

Potassium carbonate

-

Diethyl ether

-

1 L three-necked flask, reflux condenser, mechanical stirrer, steam distillation apparatus

Procedure:

-

To a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g of 1,7-dichloro-4-heptanone.

-

Heat the mixture to reflux with vigorous stirring for 30 minutes.

-

Set up the apparatus for steam distillation and continue until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.

-

Saturate the distillate with potassium carbonate.

-

Separate the upper organic layer.

-

Extract the aqueous layer once with diethyl ether.

-

Combine the organic layers and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation.

-

Distill the residue to yield dicyclopropyl ketone (69 g, 70% yield). The product has a boiling point of 69°C at 20 mmHg.

This multi-step synthesis proceeds via the formation of 1,7-dichloro-4-heptanone as an intermediate.

Materials:

-

Sodium (50 g, 2.17 g-atoms) or Sodium methoxide (B1231860) (117 g)

-

Absolute methanol (B129727) (600 mL)

-

γ-Butyrolactone (344 g, 4.0 moles), redistilled

-

Concentrated hydrochloric acid (800 mL)

-

Sodium hydroxide (480 g)

-

Water (600 mL)

-

Potassium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

3 L three-necked flask, sealed stirrer, dropping funnel, condenser, heating mantle

Procedure:

-

Prepare a solution of sodium methoxide from 50 g of sodium and 600 mL of absolute methanol in a 3 L three-necked flask.

-

Add 344 g of γ-butyrolactone to the stirred solution and distill off the methanol.

-

To the residue, add 800 mL of concentrated hydrochloric acid and reflux with stirring for 20 minutes.

-

Cool the mixture in an ice bath and add a solution of 480 g of sodium hydroxide in 600 mL of water, keeping the temperature below 50°C.

-

Reflux the mixture for an additional 30 minutes.

-

Distill the mixture, collecting about 650 mL of a ketone-water mixture.

-

Saturate the aqueous layer of the distillate with potassium carbonate and separate the ketone layer.

-

Extract the aqueous layer with three 100-mL portions of ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether.

-

Distill the product through an efficient column to yield 114-121 g (52-55%) of dicyclopropyl ketone, boiling at 72-74°/33 mm.

Analytical Methodologies

-

NMR Spectroscopy: Spectra are typically acquired on a 300-600 MHz spectrometer. Samples are prepared by dissolving ~10-20 mg of the ketone in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: Spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples like dicyclopropyl ketone, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Visualizations

Synthetic and Reaction Pathways

The synthesis from γ-butyrolactone and key reactions of dicyclopropyl ketone can be visualized to understand the molecular transformations.

Caption: Synthetic pathway from γ-butyrolactone and key reactions of dicyclopropyl ketone.

Signaling Pathways of Drug Targets

Dicyclopropyl ketone is an intermediate for drugs targeting specific cellular receptors. The signaling pathways for these receptors are crucial for understanding the mechanism of action of the final pharmaceutical products.

Caption: Simplified Gs-protein coupled signaling pathway of the Histamine H2 receptor.

Caption: Key signaling events following activation of neuronal nicotinic acetylcholine receptors.

References

- 1. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solved The mass spectra of diisopropyl ketone and | Chegg.com [chegg.com]

- 4. Dicyclopropyl ketone | C7H10O | CID 70721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Cas 1121-37-5,Dicyclopropyl ketone | lookchem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. whitman.edu [whitman.edu]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Dicyclopropylmethanone: Structure, Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dicyclopropylmethanone (CAS No. 1121-37-5), a unique ketone featuring two cyclopropyl (B3062369) rings. This document details its structural formula, physicochemical properties, and provides in-depth experimental protocols for its synthesis. Furthermore, a thorough spectroscopic characterization is presented, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to facilitate its unambiguous identification. While direct biological studies on dicyclopropylmethanone are limited, the significance of the cyclopropyl ketone moiety in medicinal chemistry, particularly in the context of monoamine oxidase (MAO) inhibition by its derivatives, is discussed, highlighting its potential relevance for drug development professionals. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Structure and Identification

Dicyclopropylmethanone, also known as dicyclopropyl ketone, possesses a simple yet intriguing structure where a central carbonyl group is flanked by two cyclopropyl rings.

IUPAC Name: Dicyclopropylmethanone[1] Synonyms: Dicyclopropyl ketone, Cyclopropyl ketone[1][2] CAS Number: 1121-37-5[1][3] Molecular Formula: C₇H₁₀O[1][3] Molecular Weight: 110.15 g/mol [1][3] SMILES: O=C(C1CC1)C2CC2[3] InChI Key: BIPUHAHGLJKIPK-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of dicyclopropylmethanone are summarized in the table below.

| Property | Value | Reference |

| Boiling Point | 161-162 °C | [3] |

| Density | 0.97 g/mL | [3] |

| Refractive Index (n²⁵/D) | 1.4654 | [4] |

Synthesis of Dicyclopropylmethanone

Dicyclopropylmethanone can be synthesized through several routes. Two common and effective methods are detailed below.

Synthesis from γ-Butyrolactone

This procedure involves the initial formation of 1,7-dichloro-4-heptanone from γ-butyrolactone, followed by an intramolecular cyclization to yield dicyclopropylmethanone.[4]

Step 1: Preparation of 1,7-dichloro-4-heptanone

-

Prepare a solution of sodium methoxide (B1231860) by dissolving 50 g (2.17 g atoms) of freshly cut sodium in 600 mL of absolute methanol (B129727) in a 3-L three-necked flask equipped with a sealed stirrer, dropping funnel, and a condenser set for distillation.

-

To the stirred solution, add 344 g (4.0 moles) of γ-butyrolactone in one portion.

-

Heat the flask on a steam bath until methanol distills at a rapid rate. Collect approximately 475 mL of methanol.

-

Apply reduced pressure cautiously to remove an additional 50-70 mL of methanol.

-

Set the condenser for reflux and replace the steam bath with a more potent heat source.

-

Cautiously add 800 mL of concentrated hydrochloric acid with stirring over about 10 minutes.

-

Heat the mixture under reflux with stirring for 20 minutes, then cool in an ice bath.

-

Extract the product with ether, dry the organic layer over anhydrous calcium chloride, and remove the ether to yield crude 1,7-dichloro-4-heptanone.

Step 2: Synthesis of Dicyclopropylmethanone

-

To the cooled, stirred solution from the previous step, add a solution of 480 g of sodium hydroxide (B78521) in 600 mL of water.

-

Heat the mixture under reflux with vigorous stirring for 30 minutes.

-

Steam distill the mixture until the characteristic odor of dicyclopropyl ketone is absent from the distillate.

-

Saturate the distillate with potassium carbonate, separate the upper organic layer, and extract the aqueous layer once with ether.

-

Combine the organic layers and dry over potassium carbonate.

-

Remove the ether and distill the remaining product through an efficient column to obtain pure dicyclopropylmethanone (boiling point 72–74°C at 33 mm Hg).[4] The yield is typically 114–121 g.[4]

Synthesis from 1,7-Dichloro-4-heptanone

This method provides a more direct cyclization to the final product.[3]

-

In a one-liter three-necked flask fitted with a reflux condenser and a metal Hershberg stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.

-

Reflux the mixture for 30 minutes with vigorous stirring.

-

Steam distill the mixture until the distillate is free of the characteristic odor of dicyclopropyl ketone.

-

Saturate the distillate with potassium carbonate.

-

Separate the upper organic layer and extract the aqueous layer once with ether.

-

Combine the organic layers and dry them over potassium carbonate.

-

The final product is obtained after removal of the ether.

References

Spectroscopic Profile of Dicyclopropyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropyl ketone (C_7H_10O), also known as dicyclopropylmethanone, is a symmetrical ketone featuring two cyclopropyl (B3062369) rings attached to a carbonyl group.[1] Its unique structural characteristics, particularly the strained three-membered rings, influence its spectroscopic properties and chemical reactivity. This technical guide provides a comprehensive overview of the spectroscopic data for dicyclopropyl ketone, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for dicyclopropyl ketone. The data is presented in tabular format for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of dicyclopropyl ketone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 1: Infrared (IR) Spectral Data for Dicyclopropyl Ketone

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~1715 | C=O Stretch (Saturated Ketone) | Strong | [2] |

| ~2991 | C-H Stretch (Alkyl) | Medium | [2] |

Note: The exact position of the carbonyl stretch can be influenced by the physical state of the sample (e.g., neat liquid, solution). Conjugation with the cyclopropyl rings can also affect the wavenumber of the C=O stretch.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms within a molecule.

The ¹H NMR spectrum of dicyclopropyl ketone is relatively simple due to the molecule's symmetry.

Table 2: ¹H NMR Spectral Data for Dicyclopropyl Ketone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~2.0 | m | 2H | CH (methine) | [1] |

| ~0.9 | m | 8H | CH₂ (methylene) | [1] |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments in dicyclopropyl ketone.

Table 3: ¹³C NMR Spectral Data for Dicyclopropyl Ketone

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~210 | C=O (carbonyl) | [1][4] |

| ~20 | CH (methine) | [1][4] |

| ~10 | CH₂ (methylene) | [1][4] |

Solvent: CDCl₃. The carbonyl carbon of cyclopropyl ketones typically resonates at a higher field compared to their acyclic counterparts.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for Dicyclopropyl Ketone

| m/z | Relative Intensity | Assignment | Reference |

| 110 | High | [M]⁺ (Molecular Ion) | [1][5][6] |

| 69 | Base Peak | [M - C₃H₅]⁺ (Loss of a cyclopropyl radical) | [7][8] |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) | [7][8] |

Ionization Method: Electron Ionization (EI). The fragmentation is dominated by α-cleavage, leading to the loss of a cyclopropyl radical to form a stable acylium ion.[9][10]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are adapted from general procedures for the analysis of ketones.[11][12][13]

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Place a single drop of dicyclopropyl ketone directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.[11]

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands, particularly the strong C=O stretch around 1715 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dicyclopropyl ketone.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[11]

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp NMR signals.[12]

-

For ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.[11]

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the dicyclopropyl ketone molecule.

Mass Spectrometry (MS) Protocol

Sample Introduction:

-

For a volatile liquid like dicyclopropyl ketone, direct injection via a heated probe or gas chromatography (GC) coupling is suitable.

-

If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

Instrument Setup and Data Acquisition:

-

The sample is introduced into the ion source of the mass spectrometer, which is maintained under a high vacuum.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization).[14]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of dicyclopropyl ketone (110.15 g/mol ).[1][6]

-

Identify the base peak, which is the most intense peak in the spectrum.

-

Analyze the fragmentation pattern to deduce structural information. For dicyclopropyl ketone, look for characteristic losses of cyclopropyl groups.[7][8]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dicyclopropyl ketone.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of dicyclopropyl ketone. The data and protocols presented herein are intended to be a valuable resource for researchers in their analytical and synthetic endeavors.

References

- 1. Dicyclopropyl ketone | C7H10O | CID 70721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Dicyclopropyl ketone(1121-37-5) MS spectrum [chemicalbook.com]

- 6. Methanone, dicyclopropyl- [webbook.nist.gov]

- 7. chegg.com [chegg.com]

- 8. Solved 10. The mass spectra of diisopropyl ketone and | Chegg.com [chegg.com]

- 9. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

The Dicyclopropyl Ketone Core: An In-depth Technical Guide to its Reactivity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dicyclopropyl ketone, a unique symmetrical ketone featuring two strained cyclopropyl (B3062369) rings, serves as a versatile and powerful building block in modern organic synthesis. Its inherent ring strain and the activating effect of the central carbonyl group endow it with a rich and diverse reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures, including those found in medicinally relevant compounds. This technical guide provides a comprehensive overview of the reactivity of dicyclopropyl ketone, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

General Properties and Synthesis

Dicyclopropyl ketone is a colorless to pale yellow liquid with a characteristic odor.[1] Its physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [2] |

| Molecular Weight | 110.15 g/mol | [3] |

| Boiling Point | 160-162 °C (at atmospheric pressure) | [2] |

| Density | ~0.977 g/mL (at 25 °C) | [2] |

| Refractive Index (n²⁰/D) | 1.467 | [2] |

The most common synthetic route to dicyclopropyl ketone involves the intramolecular cyclization of a 1,7-dihaloheptan-4-one precursor under basic conditions.[1][2]

Synthesis of Dicyclopropyl Ketone from 1,7-Dichloro-4-heptanone

A robust and frequently cited method for the laboratory-scale synthesis of dicyclopropyl ketone is the treatment of 1,7-dichloro-4-heptanone with a strong base.

Experimental Protocol: Synthesis of Dicyclopropyl Ketone [3]

-

Materials:

-

1,7-dichloro-4-heptanone (0.9 mole, 165 g)

-

20% Sodium hydroxide (B78521) solution (600 mL)

-

Potassium carbonate

-

Diethyl ether

-

-

Procedure:

-

A one-liter three-necked flask is equipped with a reflux condenser and a mechanical stirrer.

-

600 mL of 20% sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone are added to the flask.

-

The mixture is refluxed for 30 minutes with vigorous stirring.

-

The product is then isolated by steam distillation until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.

-

The distillate is saturated with potassium carbonate.

-

The upper organic layer is separated, and the aqueous layer is extracted once with diethyl ether.

-

The combined organic layers are dried over anhydrous potassium carbonate.

-

The ether is removed by distillation, and the remaining dicyclopropyl ketone is purified by distillation.

-

-

Yield: 69 g (70%)

-

Boiling Point of Product: 69 °C at 20 mm Hg

Reactivity in Organic Reactions

The unique structural features of dicyclopropyl ketone give rise to a variety of synthetically useful transformations, primarily involving the cleavage of the strained cyclopropyl rings.

Ring-Opening Reactions

The C-C bonds of the cyclopropyl rings in dicyclopropyl ketone are susceptible to cleavage under various conditions, providing access to linear carbon chains with diverse functionalities.

Nickel catalysis enables the reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides, leading to the formation of γ-alkyl substituted ketones.[4] This reaction proceeds via the opening of one of the cyclopropyl rings.

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Cyclopropyl Ketones with Alkyl Bromides [4]

| Entry | Aryl Cyclopropyl Ketone | Alkyl Bromide | Product | Yield (%) |

| 1 | Phenyl cyclopropyl ketone | (2-Bromoethyl)benzene | 1,6-Diphenylhexan-1-one | 90 |

| 2 | 4-Methylphenyl cyclopropyl ketone | (2-Bromoethyl)benzene | 1-(4-Methylphenyl)-6-phenylhexan-1-one | 85 |

| 3 | 4-Methoxyphenyl cyclopropyl ketone | (2-Bromoethyl)benzene | 1-(4-Methoxyphenyl)-6-phenylhexan-1-one | 82 |

| 4 | Phenyl cyclopropyl ketone | 1-Bromobutane | 1-Phenylheptan-1-one | 75 |

Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling [4]

-

Materials:

-

Aryl cyclopropyl ketone (1.0 equiv)

-

Alkyl bromide (2.5 equiv)

-

Zinc powder (2 equiv)

-

Ni(ClO₄)₂·6H₂O (10 mol %)

-

2,2'-Bipyridine (15 mol %)

-

N,N-Dimethylacetamide (DMA) (0.5 M)

-

-

Procedure:

-

To an oven-dried vial are added the aryl cyclopropyl ketone, alkyl bromide, zinc powder, Ni(ClO₄)₂·6H₂O, and 2,2'-bipyridine.

-

The vial is sealed and evacuated and backfilled with nitrogen three times.

-

DMA is added via syringe.

-

The reaction mixture is stirred at 40 °C for 12 hours.

-

Upon completion, the reaction is quenched and worked up to isolate the product.

-

The proposed mechanism for this transformation involves the formation of a nickeladihydropyran intermediate.

Caption: Proposed mechanism for nickel-catalyzed reductive cross-coupling.

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can mediate the ring-opening of cyclopropyl ketones. This reactivity has been harnessed in catalytic formal [3+2] cycloadditions with alkenes and alkynes.[5]

Table 2: SmI₂-Catalyzed Formal [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones with Phenylacetylene [5]

| Entry | Alkyl Group (R) in R-CO-c-Pr | Product | Yield (%) (Conditions A / B) |

| 1 | Cyclohexyl | Cyclopentene (B43876) derivative | low / - |

| 2 | n-Butyl | Cyclopentene derivative | 78 / - |

| 3 | Isobutyl | Cyclopentene derivative | 75 / - |

| 4 | Cycloheptyl | Cyclopentene derivative | 45 / 90 |

Conditions A: 15 mol% SmI₂. Conditions B: 15 mol% SmI₂ with substoichiometric Sm⁰.

Experimental Protocol: SmI₂-Catalyzed Formal [3+2] Cycloaddition (General Procedure) [5]

-

Materials:

-

Alkyl cyclopropyl ketone (0.10 mmol)

-

Phenylacetylene (0.30 mmol)

-

SmI₂ (0.015 mmol, 0.1 M in THF)

-

Tetrahydrofuran (THF) (0.65 mL)

-

(For Conditions B) Samarium metal (0.015 mmol)

-

-

Procedure:

-

An oven-dried vial is charged with the alkyl cyclopropyl ketone and phenylacetylene.

-

(For Conditions B) Samarium metal is added.

-

The vial is sealed and placed under a nitrogen atmosphere.

-

THF is added, followed by the SmI₂ solution.

-

The reaction mixture is stirred at 55 °C for 4 hours.

-

The reaction is quenched and worked up to isolate the cyclopentene product.

-

The reaction is believed to proceed through a ketyl radical intermediate, which undergoes ring opening followed by cyclization.

Caption: SmI₂-catalyzed formal [3+2] cycloaddition mechanism.

Cycloaddition Reactions

Dicyclopropyl ketone and its derivatives can participate in cycloaddition reactions, providing access to five-membered ring systems.

A highly active chiral diamine-phosphine oxide-ligated Ni-Al bimetallic catalyst promotes the enantioselective C-C cycloaddition of cyclopropyl ketones with alkynes, affording cyclopentyl ketones with a chiral α-tertiary carbon center in high yields and enantioselectivities.[6]

Table 3: Enantioselective Ni-Al Bimetal-Catalyzed Cycloaddition of Aryl Cyclopropyl Ketones with Alkynes [6]

| Entry | Aryl Cyclopropyl Ketone | Alkyne | Yield (%) | ee (%) |

| 1 | Phenyl cyclopropyl ketone | 4-Octyne | 84 | 97 |

| 2 | 4-Methoxyphenyl cyclopropyl ketone | 4-Octyne | 98 | 96 |

| 3 | 2-Naphthyl cyclopropyl ketone | 4-Octyne | 80 | 95 |

| 4 | Phenyl cyclopropyl ketone | 1-Phenyl-1-propyne | 75 | 92 |

Experimental Protocol: Enantioselective Ni-Al Bimetal-Catalyzed Cycloaddition [6]

-

Materials:

-

Aryl cyclopropyl ketone (0.2 mmol)

-

Alkyne (0.4 mmol)

-

Ni(cod)₂ (10 mol %)

-

Chiral Phosphine Oxide Ligand (PO7) (20 mol %)

-

AlMe₃ (30 mol %)

-

Tetrahydrofuran (THF) (1.0 mL)

-

-

Procedure:

-

In a nitrogen-filled glovebox, a vial is charged with Ni(cod)₂, the chiral ligand, and THF. The mixture is stirred for 10 minutes.

-

The aryl cyclopropyl ketone and alkyne are added.

-

AlMe₃ is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched and worked up to isolate the chiral cyclopentyl ketone.

-

Caption: Simplified catalytic cycle for Ni-Al bimetal-catalyzed cycloaddition.

Applications in Drug Development

The unique reactivity of dicyclopropyl ketone makes it a valuable intermediate in the synthesis of pharmaceutical agents.

Synthesis of Rilmenidine Analogues

Dicyclopropyl ketone is a key precursor in the synthesis of analogues of Rilmenidine, an antihypertensive drug that acts as a selective I₁-imidazoline receptor agonist.[7] The dicyclopropylmethylamine moiety, derived from dicyclopropyl ketone, is crucial for the pharmacological activity of these compounds.

Caption: Synthetic route to a Rilmenidine analogue from dicyclopropyl ketone.

Synthesis of Nicotinic Receptor Agonist Analogues

Dicyclopropyl ketone has been employed in the preparation of chemical space analogues of known α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, such as PNU-282,987 and SSR180711.[8] These receptors are implicated in cognitive function, and their modulation is a key strategy in the development of treatments for neurological disorders like schizophrenia and Alzheimer's disease. The dicyclopropyl ketone moiety can be incorporated into various molecular scaffolds to explore the structure-activity relationships of novel nAChR ligands.

Conclusion

Dicyclopropyl ketone is a readily accessible and highly versatile reagent in organic synthesis. Its unique reactivity, dominated by ring-opening and cycloaddition reactions, provides efficient pathways to a wide array of molecular structures. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate the application of dicyclopropyl ketone chemistry in both academic and industrial research, particularly in the field of drug discovery and development. The continued exploration of the reactivity of this fascinating molecule is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive compounds.

References

- 1. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Dicyclopropyl Ketone Derivatives: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the burgeoning field of dicyclopropyl ketone derivatives and their significant, yet underexplored, potential in medicinal chemistry. This whitepaper offers researchers, scientists, and drug development professionals a detailed overview of the synthesis, biological activities, and mechanistic insights into this promising class of compounds. Emerging evidence, detailed within, points to the potent anticancer and antimicrobial properties of these derivatives, positioning them as viable candidates for future therapeutic development.

Abstract

Dicyclopropyl ketone, a versatile chemical scaffold, serves as a foundational building block for a diverse array of novel organic molecules. This technical guide consolidates the current scientific literature on the biological activities of its derivatives, with a primary focus on their anticancer and antimicrobial efficacy. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document aims to provide a thorough resource for the scientific community, fostering further investigation into the therapeutic applications of dicyclopropyl ketone derivatives.

Introduction

The unique structural and electronic properties of the cyclopropyl (B3062369) group have long intrigued medicinal chemists. Its incorporation into molecular frameworks can significantly influence a compound's conformational rigidity, metabolic stability, and binding affinity to biological targets. Dicyclopropyl ketone, featuring two such rings flanking a central carbonyl group, presents a rich scaffold for chemical modification. This guide explores the derivatization of this core structure and the resultant biological activities, underscoring the therapeutic promise held by this chemical class.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of dicyclopropyl ketone derivatives against various cancer cell lines. A notable example is the investigation of hydrazone derivatives synthesized from dicyclopropyl ketone. These compounds have demonstrated significant anticancer activity against the human breast adenocarcinoma cell line, MCF-7.[1]

Quantitative Data: Anticancer Activity

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Hydrazones | MCF-7 | 21.5 - 100 | [1] |

Table 1: In vitro anticancer activity of dicyclopropyl ketone hydrazone derivatives.

The data presented in Table 1 showcases the concentration-dependent inhibitory effects of these derivatives on cancer cell proliferation, with IC50 values indicating the concentration required to inhibit 50% of cell growth. The range of activity suggests that structural modifications to the hydrazone moiety can significantly impact cytotoxic potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The assessment of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the dicyclopropyl ketone derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.[2][3][4]

Antimicrobial Activity

Preliminary investigations into dicyclopropyl ketone derivatives have also revealed promising antimicrobial properties. Hydrazone derivatives, in particular, have been reported to exhibit high activity against various bacterial and fungal strains, with performance comparable to the commercial antibiotic Ciprofloxacin.[1] While specific Minimum Inhibitory Concentration (MIC) values from this particular study are not yet publicly available, the qualitative findings strongly support further exploration in this area.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The dicyclopropyl ketone derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible bacterial growth is recorded as the MIC.[5][6][7]

Potential Signaling Pathways

The biological activities of dicyclopropyl ketone derivatives are likely mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for this class of compounds are still under investigation, their observed anticancer effects suggest potential modulation of pathways critical for cell survival, proliferation, and apoptosis.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Key players in this process are a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, ultimately leading to cell death. It is plausible that certain dicyclopropyl ketone derivatives could trigger apoptosis by activating this caspase cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. The MAPK cascade consists of a series of protein kinases that phosphorylate and activate one another. Targeting components of this pathway is a well-established strategy in cancer therapy. Dicyclopropyl ketone derivatives could potentially exert their anticancer effects by inhibiting one or more kinases within the MAPK pathway, thereby disrupting cancer cell proliferation.

Conclusion and Future Directions

The preliminary data on dicyclopropyl ketone derivatives reveal a promising new frontier in the search for novel therapeutic agents. The demonstrated anticancer activity of hydrazone derivatives warrants further investigation, including screening against a broader panel of cancer cell lines and elucidation of their precise mechanism of action. The reported antimicrobial potential also calls for a more detailed quantitative analysis to determine the full spectrum of activity. Future research should focus on the synthesis of diverse libraries of dicyclopropyl ketone derivatives and comprehensive structure-activity relationship (SAR) studies to optimize their biological activities and pharmacokinetic profiles. The exploration of their effects on key signaling pathways will be crucial in understanding their therapeutic potential and guiding the development of next-generation drugs.

References

- 1. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurchembull.com [eurchembull.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dicyclopropyl Ketone: A Comprehensive Technical Guide to its Applications in Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropyl ketone (DCPK), a fascinating molecule featuring a central carbonyl group flanked by two cyclopropyl (B3062369) rings, has emerged as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, arising from the inherent strain and π-character of the cyclopropyl groups, impart distinct reactivity and conformational rigidity. This technical guide provides an in-depth review of the applications of dicyclopropyl ketone, focusing on its role in the synthesis of pharmaceuticals and agrochemicals, and detailing key reaction methodologies.

Physicochemical Properties and Spectroscopic Data

Dicyclopropyl ketone is a clear, colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is stable under normal conditions but should be stored away from heat and ignition sources.[1] A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference |

| CAS Number | 1121-37-5 | [1] |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [1] |

| Boiling Point | 160-162 °C | [2] |

| Density | 0.977 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.467 | [2] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.80-1.95 (m, 2H), 0.90-1.15 (m, 8H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 210.1 (C=O), 16.5 (CH), 11.8 (CH₂) | [3] |

| IR (KBr, cm⁻¹) | ν: 3080, 3010 (C-H, cyclopropyl), 1690 (C=O) | [4] |

| MS (EI, m/z) | 110 (M⁺), 69 ([C₃H₅CO]⁺), 41 ([C₃H₅]⁺) | [5] |

Synthesis of Dicyclopropyl Ketone

A common and efficient method for the synthesis of dicyclopropyl ketone involves the intramolecular cyclization of 1,7-dichloro-4-heptanone.[2][6]

Experimental Protocol: Synthesis from 1,7-dichloro-4-heptanone

Reaction:

Caption: Synthesis of Dicyclopropyl Ketone.

Procedure:

-

To a 1-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 600 mL of 20% aqueous sodium hydroxide (B78521) solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.[6]

-

Heat the mixture to reflux with vigorous stirring for 30 minutes.[6]

-

After cooling, subject the mixture to steam distillation until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[6]

-

Saturate the distillate with potassium carbonate, leading to the separation of an organic layer.[6]

-

Separate the upper organic layer and extract the aqueous layer once with diethyl ether.[6]

-

Combine the organic layers and dry over anhydrous potassium carbonate.[6]

-

Remove the ether by distillation, followed by distillation of the residue to afford dicyclopropyl ketone.[6]

Yield: 69 g (70%).[6] Boiling Point: 69 °C at 20 mmHg.[6]

Applications in Pharmaceutical Synthesis

Dicyclopropyl ketone serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly for cardiovascular and neurological conditions.

Synthesis of Rilmenidine (B1679337)

Rilmenidine is a second-generation centrally acting antihypertensive agent that selectively targets I1-imidazoline receptors.[7][8] Dicyclopropyl ketone is a key precursor in its synthesis.[9] The synthesis involves the conversion of dicyclopropyl ketone to dicyclopropylmethylamine, which is a core fragment of the rilmenidine structure.

I1 Imidazoline (B1206853) Receptor Signaling Pathway:

Caption: Rilmenidine's Mechanism of Action.

Synthesis of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonists

Dicyclopropyl ketone is also utilized in the preparation of analogs of potent α7 nicotinic acetylcholine receptor agonists like PNU-282,987 and SSR180711. These agonists are of interest for treating cognitive deficits in neurological and psychiatric disorders.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway:

Caption: α7 nAChR Signaling Pathway.

Applications in Agrochemical Synthesis

The cyclopropyl moiety is a common feature in various agrochemicals, contributing to their enhanced biological activity and metabolic stability. While direct synthesis of commercial agrochemicals from dicyclopropyl ketone is not extensively documented in readily available literature, its derivatives are explored for their potential as fungicides and herbicides.

Antifungal Activity

Thiazole derivatives incorporating a dicyclopropylmethylene group have shown promising antifungal activity against various Candida species.

| Compound | Fungus | MIC (µg/mL) | Reference |

| Thiazole Derivative 3b | C. albicans | 0.24 - 7.81 | [10] |

| Thiazole Derivative 3c | C. albicans | 0.24 - 7.81 | [10] |

| Thiazole Derivative 3e | C. albicans | 0.24 - 7.81 | [10] |

| Nystatin (Control) | C. albicans | 0.008 - 7.81 | [10] |

Herbicidal Activity

Cyclopropane-containing compounds are known to exhibit herbicidal properties. For instance, cyclopropane-1,1-dicarboxylic acid analogues have been synthesized and tested for their herbicidal activity, targeting the ketol-acid reductoisomerase (KARI) enzyme in the branched-chain amino acid pathway of plants.[11] While these examples do not directly start from dicyclopropyl ketone, they highlight the potential of the cyclopropyl motif in herbicide design.

Key Reactions of Dicyclopropyl Ketone

Dicyclopropyl ketone undergoes a variety of chemical transformations, making it a valuable synthetic intermediate.

Reduction Reactions

The carbonyl group of dicyclopropyl ketone can be readily reduced to the corresponding secondary alcohol, dicyclopropylcarbinol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Experimental Workflow: Reduction of Dicyclopropyl Ketone

Caption: Reduction of Dicyclopropyl Ketone.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve dicyclopropyl ketone (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (typically 0.25 to 1 equivalent) portion-wise to the stirred solution.

-

Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain dicyclopropylcarbinol.

Grignard Reactions

Grignard reagents add to the carbonyl carbon of dicyclopropyl ketone to form tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of bromomethane (B36050) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (methylmagnesium bromide).

-

Once the Grignard reagent is formed, cool the solution to 0 °C.

-

Slowly add a solution of dicyclopropyl ketone (1 equivalent) in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude tertiary alcohol, which can be further purified by distillation or chromatography.

Wittig Reaction

The Wittig reaction allows for the conversion of the carbonyl group of dicyclopropyl ketone into a carbon-carbon double bond, providing access to various alkene derivatives.

Experimental Workflow: Wittig Reaction

Caption: Wittig Reaction of Dicyclopropyl Ketone.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change.

-

Stir the resulting ylide solution for about 30-60 minutes at 0 °C.

-

Slowly add a solution of dicyclopropyl ketone (1.0 equivalent) in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. The crude product, containing triphenylphosphine (B44618) oxide as a byproduct, can be purified by column chromatography.

Conclusion

Dicyclopropyl ketone is a highly valuable and versatile synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structure allows for a wide range of chemical transformations, providing access to complex molecules with interesting biological activities. The detailed experimental protocols and reaction pathways presented in this guide are intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug development, facilitating the exploration of new applications for this remarkable ketone.

References

- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Central imidazoline (I1) receptors as targets of centrally acting antihypertensives: moxonidine and rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105732352A - Modified synthetic method of dicyclopropyl ketone - Google Patents [patents.google.com]

- 10. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dicyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dicyclopropyl ketone, a versatile chemical intermediate. It covers its nomenclature, chemical identifiers, and physicochemical properties, and details a common synthetic protocol. This document is intended to be a valuable resource for professionals in research and development.

Chemical Synonyms and Identifiers

Dicyclopropyl ketone is known by several names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below for clear and unambiguous reference.

Table 1: Synonyms for Dicyclopropyl Ketone

| Synonym | Source |

| Dicyclopropylmethanone | [1][2][3][4][5][6] |

| Cyclopropyl ketone | [1][2][3][4][7][8] |

| Methanone, dicyclopropyl- | [1][3][4][6][7][8] |

| Dicyclopropylketone | [7][9][10] |

| BicyclopropylKetone | [10] |

| NSC 49148 | [1][2][3][6][8] |

| Dicyclopropyl methyl ketone | [3] |

| Dicyclopropylmethyloxime | [3][9][10] |

| Cyclopropylketone (6CI,7CI,8CI) | [8] |

Table 2: Chemical Identifiers for Dicyclopropyl Ketone

| Identifier Type | Identifier | Source |

| CAS Number | 1121-37-5 | [1][3][7][9][10] |

| PubChem CID | 70721 | [3][7] |

| IUPAC Name | dicyclopropylmethanone | [4][7] |

| Molecular Formula | C₇H₁₀O | [1][7][9][10] |

| Molecular Weight | 110.15 g/mol | [2][7] |

| SMILES | C1CC1C(=O)C2CC2 | [1][7][11][12] |

| InChI | InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2 | [1][7][10][12] |

| InChIKey | BIPUHAHGLJKIPK-UHFFFAOYSA-N | [1][7][10][11][12] |

| EINECS Number | 214-331-5 | [3][6][9] |

| BRN | 774172 | [9][10] |

| RTECS Number | Not Available | |

| DSSTox SID | DTXSID70149910 | [6] |

| FDA UNII | FGQ92KB360 | [10] |

Physicochemical Properties

The physical and chemical properties of dicyclopropyl ketone are crucial for its handling, storage, and application in chemical synthesis.

Table 3: Physicochemical Data of Dicyclopropyl Ketone

| Property | Value | Source |

| Appearance | Clear colorless to yellowish liquid | [3][9][10] |

| Melting Point | 44.0-44.5 °C | [9][10] |

| Boiling Point | 160-162 °C (lit.) | [9][10][13] |

| Density | 0.977 g/mL at 25 °C (lit.) | [9][10][13] |

| Refractive Index (n20/D) | 1.467 (lit.) | [9][10][13] |

| Flash Point | 103 °F (39.4 °C) | [6][9][10][14] |

| Water Solubility | Soluble | [3][9][10] |

| Vapor Pressure | 2.32 mmHg at 25°C | [9] |

| XLogP3 | 0.9 | [3][6][12] |

| Topological Polar Surface Area | 17.1 Ų | [3][6] |

| Rotatable Bond Count | 2 | [3][6] |

| Heavy Atom Count | 8 | [3][6] |

| Complexity | 106 | [3][6] |

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

A common method for the preparation of dicyclopropyl ketone involves an intramolecular cyclization reaction. The following protocol is based on a literature procedure.[10][13]

Objective: To synthesize dicyclopropyl ketone from 1,7-dichloro-4-heptanone.

Materials:

-

1,7-dichloro-4-heptanone (0.9 mole, 165g)

-

20% Sodium hydroxide (B78521) (NaOH) solution (600 mL)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Diethyl ether

Equipment:

-

1-liter three-necked flask

-

Reflux condenser

-

Mechanical stirrer (e.g., Hershberg stirrer)

-

Heating mantle

-

Steam distillation apparatus